2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-2-ylmethoxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-10-5-3-6-13-11(10)15-8-9-4-1-2-7-14-9/h3,5-6,9H,1-2,4,7-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCZJMYRARHOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Tetrahydro-2H-pyran-2-ylmethoxy Group: This step involves the protection of the hydroxyl group using tetrahydro-2H-pyran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Biological Activity
2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine, with the chemical formula C₁₁H₁₆N₂O₂ and CAS Number 1016684-05-1, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique structure that combines a pyridine ring with a tetrahydropyran moiety, which may influence its biological activity.
The compound exhibits a molecular weight of approximately 196.26 g/mol and is classified as an irritant. The presence of both nitrogen and oxygen atoms in its structure suggests possible interactions with biological targets, making it a candidate for pharmacological studies .
Antileishmanial Activity
Recent studies have indicated that compounds containing tetrahydropyran structures can exhibit significant biological activity against Leishmania species, which are responsible for leishmaniasis. A related study synthesized various tetrahydropyrans and evaluated their antileishmanial properties. The findings suggested that these compounds could inhibit the growth of Leishmania donovani effectively, although specific data on this compound was not directly reported .
Cytotoxicity and Selectivity Index
In vitro cytotoxicity assays were conducted to assess the safety profile of similar compounds. The selectivity index (SI), which is calculated as the ratio of cytotoxic concentration (CC50) to the inhibitory concentration (IC50), provides insight into the therapeutic window of these compounds. For instance, compounds tested against Leishmania showed varying degrees of cytotoxicity towards mammalian cells, emphasizing the importance of optimizing structure for improved selectivity .
Table: Summary of Biological Activities
| Compound | Activity | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Tetrahydropyran A | Antileishmanial | 5.0 | 100 | 20 |
| Tetrahydropyran B | Antileishmanial | 10.0 | 80 | 8 |
| This compound | TBD | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently unavailable but is anticipated in ongoing research efforts.
The mechanism by which tetrahydropyrans exert their biological effects appears to involve the generation of reactive oxygen species (ROS) in treated Leishmania promastigotes. This oxidative stress may contribute to the inhibition of parasite growth, although further studies are needed to elucidate the precise pathways involved .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and properties of 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine and related pyridin-3-amine derivatives:
Q & A
Q. Basic Protocol :
- ¹H NMR : Key signals include the THP methine proton (δ 4.3–4.8 ppm, multiplet) and pyridin-3-amine NH₂ (δ 5.1–5.3 ppm, broad singlet).
- LCMS : Monitor [M+H]⁺ ions (e.g., calculated m/z for C₁₁H₁₆N₂O₂: 224.12) to confirm molecular weight .
Advanced Troubleshooting :
If NMR shows unexpected splitting (e.g., δ 7.3–7.6 ppm doublets), consider rotameric effects from restricted THP ring rotation. Use variable-temperature NMR or DFT calculations to resolve ambiguities. For LCMS adducts (e.g., Na⁺ or K⁺), employ ion-pairing chromatography or high-resolution MS .
What strategies ensure regioselective functionalization of the pyridine ring during synthesis?
Q. Methodological Insight :
- Directing groups : Use meta-directing substituents (e.g., -NO₂) to guide coupling reactions to the 2-position.
- Protection/deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired side reactions.
- Cross-coupling : Pd-mediated Suzuki reactions with boronic acids enable precise substitution, as shown for 2-(2-chlorophenyl)pyridin-3-amine (30% yield) .
Data-Driven Adjustment :
Low yields in coupling steps may stem from catalyst poisoning. Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) to improve efficiency .
How can researchers mitigate by-product formation (e.g., dimers or isomers) during synthesis?
Q. Advanced Strategy :
- By-product identification : Use preparative TLC or HPLC to isolate impurities. For example, dimerization via NH₂ coupling can occur under oxidative conditions; adding antioxidants (e.g., BHT) suppresses this .
- Reaction monitoring : In situ IR or Raman spectroscopy tracks intermediate formation. Adjust stoichiometry (e.g., excess THP-methanol) to favor desired products.
- Crystallization optimization : Ethanol/water mixtures (3:1) effectively remove hydrophobic by-products during recrystallization .
Contradiction Resolution :
If NMR reveals multiple isomers (e.g., THP chair vs. boat conformers), employ NOESY or X-ray crystallography to assign configurations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
